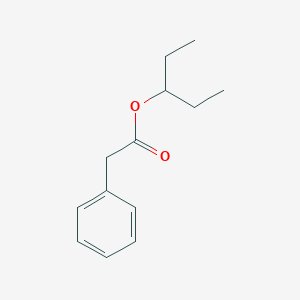
Bis(3-chloropropyl)(3-chloropropyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-chloropropyl)(3-chloropropyl)phosphonate is an organophosphorus compound characterized by the presence of chloropropyl groups attached to a phosphonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-chloropropyl)(3-chloropropyl)phosphonate typically involves the reaction of 3-chloropropanol with phosphorus trichloride (PCl3) under controlled conditions. The reaction proceeds through the formation of intermediate chlorophosphites, which are subsequently oxidized to yield the desired phosphonate compound. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(3-chloropropyl)(3-chloropropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloropropyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Functionalized phosphonates with various substituents.
Aplicaciones Científicas De Investigación
Bis(3-chloropropyl)(3-chloropropyl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of bis(3-chloropropyl)(3-chloropropyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it can interact with cellular receptors, leading to changes in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Tris(3-chloropropyl) phosphate: Another organophosphorus compound with similar structural features but different functional properties.
Bis(2-chloropropyl) phosphonate: A related compound with variations in the chloropropyl group positions.
Uniqueness
Bis(3-chloropropyl)(3-chloropropyl)phosphonate is unique due to its specific arrangement of chloropropyl groups and its versatile reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
6303-22-6 |
|---|---|
Fórmula molecular |
C9H18Cl3O3P |
Peso molecular |
311.6 g/mol |
Nombre IUPAC |
1-chloro-3-[3-chloropropoxy(3-chloropropyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C9H18Cl3O3P/c10-4-1-7-14-16(13,9-3-6-12)15-8-2-5-11/h1-9H2 |
Clave InChI |
WKPXTOGCKNVHBO-UHFFFAOYSA-N |
SMILES canónico |
C(COP(=O)(CCCCl)OCCCCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


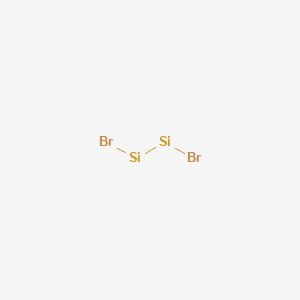
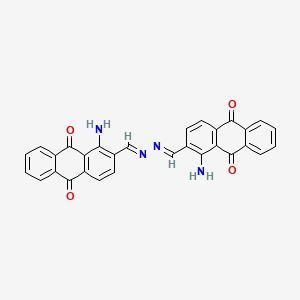
![2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole](/img/structure/B14728564.png)
![2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one](/img/structure/B14728565.png)
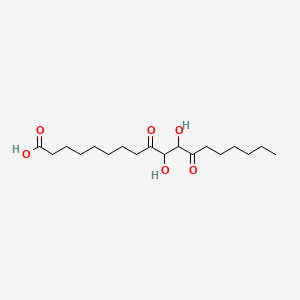
![2'H-Spiro[1,3-dioxolane-2,3'-quinolin]-2'-one](/img/structure/B14728581.png)

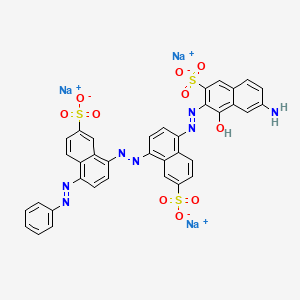
![Diethyl[(4-methylphenyl)amino]propanedioate](/img/structure/B14728592.png)

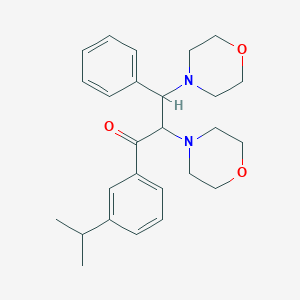

![5-Amino-5-[(dimethylamino)methyl]pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B14728604.png)
